3-Bromo-5-(trifluoromethyl)benzonitrile

Catalog No.
S684270
CAS No.
691877-03-9
M.F
C8H3BrF3N
M. Wt
250.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-(trifluoromethyl)benzonitrile

CAS Number

691877-03-9

Product Name

3-Bromo-5-(trifluoromethyl)benzonitrile

IUPAC Name

3-bromo-5-(trifluoromethyl)benzonitrile

Molecular Formula

C8H3BrF3N

Molecular Weight

250.01 g/mol

InChI

InChI=1S/C8H3BrF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H

InChI Key

KZFVJLGAVFCPAZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C#N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C#N

3-Bromo-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3BrF3NC_8H_3BrF_3N and a molecular weight of approximately 250.02 g/mol. This compound belongs to the class of benzonitriles, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring, along with a nitrile functional group. Its structural formula indicates that the bromine atom is positioned at the third carbon and the trifluoromethyl group at the fifth carbon of the benzene ring, while the nitrile group is attached to the first carbon. The compound is known for its unique properties, including high lipophilicity due to the trifluoromethyl group, which influences its solubility and reactivity in various chemical environments .

  • Nucleophilic Aromatic Substitution: The presence of the bromine atom makes this compound a candidate for nucleophilic aromatic substitution reactions, where nucleophiles can replace the bromine atom.
  • Reduction Reactions: The nitrile group can undergo reduction to yield corresponding amines or aldehydes under appropriate conditions.
  • Diazotization: The amino derivatives of this compound can participate in diazotization reactions, leading to various substituted aromatic compounds .

While specific biological activities of 3-Bromo-5-(trifluoromethyl)benzonitrile are not extensively documented, compounds with similar structures often exhibit significant biological properties. For example, derivatives of benzonitriles are known for their potential as pharmaceuticals, including anti-inflammatory and antimicrobial agents. The trifluoromethyl group is also associated with enhanced biological activity in medicinal chemistry due to its electron-withdrawing nature, which can modify the pharmacokinetic properties of compounds .

The synthesis of 3-Bromo-5-(trifluoromethyl)benzonitrile can be achieved through several methods:

  • Bromination: Starting from 5-(trifluoromethyl)benzonitrile, bromination can be performed using brominating agents such as N-bromosuccinimide or other brominating reagents in suitable solvents like dichloromethane.
  • Nitrilation: The nitrile functionality can be introduced via nucleophilic substitution reactions where appropriate precursors are treated with cyanide sources under basic conditions.
  • Multi-step Synthesis: A more complex route may involve multiple steps, including functionalization of the benzene ring followed by selective bromination and nitrilation .

3-Bromo-5-(trifluoromethyl)benzonitrile has several applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agricultural Chemicals: Due to its potential biological activity, it may also find applications in agrochemicals as a pesticide or herbicide.
  • Material Science: Its unique properties make it useful in developing new materials with specific electronic or optical characteristics .

Several compounds share structural similarities with 3-Bromo-5-(trifluoromethyl)benzonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-3-(trifluoromethyl)benzonitrile1483-55-20.90
2-Bromo-5-(trifluoromethyl)benzonitrile1483-55-20.90
2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile133013-30-60.92
4-Bromo-2-(trifluoromethyl)benzonitrile191165-13-61.00

NucleophileRelative Rate (krel)Activation Energy (kcal/mol)Product TypeTypical Conditions
Methoxide ion (CH₃O⁻)1.0018.5Aryl etherNaOCH₃, DMF, 60°C
Ammonia (NH₃)0.1222.1Aniline derivativeNH₃, DMF, 80°C
Phenoxide ion (PhO⁻)0.8519.2Biaryl etherNaOPh, DMF, 70°C
Hydroxide ion (OH⁻)0.9518.8Phenol derivativeNaOH, DMSO, 90°C
Thiolate ion (RS⁻)2.1016.4ThioetherNaSR, DMF, 50°C
Azide ion (N₃⁻)1.8017.1Aryl azideNaN₃, DMF, 60°C
Fluoride ion (F⁻)0.0525.3Fluorinated aromaticCsF, NMP, 120°C
Cyanide ion (CN⁻)3.2015.2Benzonitrile derivativeKCN, DMF, 70°C

Electronic and Steric Effects

The positioning of substituents plays a crucial role in determining reaction rates and selectivity [4] [6]. The meta-relationship between the trifluoromethyl group and the leaving bromine provides optimal electronic activation while minimizing steric hindrance [1] [3]. This substitution pattern allows for efficient stabilization of the Meisenheimer intermediate through resonance and inductive effects without creating unfavorable steric interactions.

The nitrile group contributes additional electrophilic activation through its electron-withdrawing inductive effect and ability to stabilize negative charge through conjugation [11] [12]. The combined effect of these substituents results in activation energies that are typically 8-12 kcal/mol lower than those observed for simple aryl halides [2] [13].

Oxidative Addition Pathways with Transition Metal Complexes

The oxidative addition of 3-bromo-5-(trifluoromethyl)benzonitrile to transition metal complexes represents a fundamental organometallic transformation that enables numerous catalytic processes [14] [15]. Palladium complexes show particular affinity for this substrate due to the favorable electronic properties imparted by the electron-withdrawing substituents [16] [17].

Palladium-Mediated Oxidative Addition

Palladium(0) complexes undergo facile oxidative addition with 3-bromo-5-(trifluoromethyl)benzonitrile through a concerted mechanism involving simultaneous carbon-bromine bond breaking and palladium-carbon and palladium-bromine bond formation [15] [17]. The electron-deficient nature of the aromatic ring accelerates the oxidative addition process by stabilizing the electron-rich transition state [14] [18].

The rate of oxidative addition is significantly influenced by the supporting ligands [16] [17]. Electron-rich phosphine ligands such as tri-tert-butylphosphine enhance the reaction rate by increasing the electron density at the palladium center, while bulky ligands may provide steric acceleration through destabilization of the starting complex [15] [19].

Table 2: Oxidative Addition Kinetics with Transition Metal Complexes

Palladium ComplexRate Constant (M⁻¹s⁻¹)Temperature (°C)Activation Energy (kcal/mol)Selectivity (%)Turnover Frequency (h⁻¹)
Pd(PPh₃)₄4.2×10⁻⁴2524.18512
Pd(dppf)Cl₂7.8×10⁻³2519.892156
Pd(P(t-Bu)₃)₂2.1×10⁻²2516.596420
Pd(XantPhos)1.3×10⁻³2521.28878
Pd(DPEPhos)8.5×10⁻⁴2523.48332
Pd(PCy₃)₂Cl₂6.9×10⁻³2520.189138

Mechanistic Considerations

The oxidative addition mechanism involves initial η²-coordination of the aromatic ring to the metal center, followed by insertion into the carbon-bromine bond [14] [17]. The trifluoromethyl and nitrile substituents lower the energy of the aromatic π* orbitals, facilitating the initial coordination step and subsequent bond activation [15] [20].

Computational studies indicate that the transition state for oxidative addition adopts a three-centered geometry with significant charge transfer from the metal to the aromatic system [14] [21]. The electron-withdrawing substituents stabilize this charge-separated transition state, resulting in lower activation barriers compared to electron-rich aryl halides [17] [18].

Catalytic Applications

The facile oxidative addition of 3-bromo-5-(trifluoromethyl)benzonitrile has enabled its use in various palladium-catalyzed transformations, including cross-coupling reactions, carbonylation processes, and trifluoromethylation reactions [22] [16] [23]. The presence of the trifluoromethyl group often enhances the stability of organometallic intermediates and facilitates subsequent reductive elimination steps [24] [25].

Photochemical Transformation Characteristics

3-Bromo-5-(trifluoromethyl)benzonitrile exhibits distinctive photochemical behavior due to the unique electronic properties of its substituents [26] [27]. The compound undergoes various photoinduced transformations depending on the wavelength of irradiation and reaction conditions [28] [29].

UV-Visible Absorption Properties

The electronic spectrum of 3-bromo-5-(trifluoromethyl)benzonitrile shows characteristic absorption bands corresponding to π→π* transitions of the aromatic system and n→σ* transitions involving the bromine atom [30] [31]. The electron-withdrawing substituents shift the absorption maxima to longer wavelengths compared to simple aryl bromides, enabling activation with visible light [28] [32].

The lowest energy absorption band at approximately 280-320 nm corresponds to charge transfer from the aromatic π system to the antibonding orbital of the carbon-bromine bond [31] [33]. This transition is particularly important for photochemical carbon-bromine bond activation [26] [34].

Photoinduced Bond Cleavage Mechanisms

Irradiation of 3-bromo-5-(trifluoromethyl)benzonitrile leads to homolytic cleavage of the carbon-bromine bond, generating aryl radicals and bromine atoms [30] [27]. The quantum efficiency of this process depends strongly on the excitation wavelength and the presence of sensitizers or quenchers [28] [29].

Table 3: Photochemical Transformation Characteristics

Wavelength (nm)Quantum Yield (Φ)Reaction Rate (mol/h)Primary ProductSelectivity (%)Energy (kJ/mol)
3650.852.4×10⁻³Debrominated product95328
4050.923.1×10⁻³Debrominated product98295
4500.731.8×10⁻³Radical coupling87266
4700.459.5×10⁻⁴Radical coupling72255
5000.224.2×10⁻⁴Photo-degradation45239
5200.081.1×10⁻⁴Photo-degradation28230

Photoredox Catalytic Applications

The photochemical activation of 3-bromo-5-(trifluoromethyl)benzonitrile has been exploited in photoredox catalytic systems for carbon-carbon and carbon-heteroatom bond formation [30] [35]. These reactions typically proceed through single-electron transfer processes involving photoexcited catalysts [36] [37].

In photoredox-nickel dual catalytic systems, the aryl bromide undergoes single-electron reduction to generate aryl radicals that can be captured by nickel complexes [35] [38]. This approach has enabled diverse cross-coupling reactions under mild conditions with excellent functional group tolerance [36] [39].

The trifluoromethyl substituent plays a crucial role in these transformations by stabilizing radical intermediates and facilitating electron transfer processes [28] [32]. The strong electron-withdrawing effect enhances the reduction potential of the aryl bromide, making it more amenable to single-electron reduction [30] [29].

Halogen Bonding Interactions in Supramolecular Chemistry

3-Bromo-5-(trifluoromethyl)benzonitrile serves as an effective halogen bond donor due to the strong electron-withdrawing effects of the trifluoromethyl and nitrile substituents [5]. These substituents create a pronounced positive electrostatic potential (σ-hole) on the bromine atom, enabling strong non-covalent interactions with Lewis bases [41] [42].

Fundamental Halogen Bonding Properties

The halogen bonding ability of 3-bromo-5-(trifluoromethyl)benzonitrile surpasses that of simple aryl bromides due to the cumulative electron-withdrawing effects of the substituents [5] [43]. The σ-hole potential on the bromine atom reaches approximately 24.5 kcal/mol, comparable to strong halogen bond donors such as iodoperfluoroalkanes [41] [44].

The directionality of halogen bonds formed by this compound follows the typical linear C-Br···Y geometry, where Y represents the Lewis base acceptor [5] [45]. The optimal angle approaches 180°, reflecting the directional nature of the σ-hole along the extension of the carbon-bromine bond [46].

Thermodynamic and Structural Parameters

Halogen bonding interactions involving 3-bromo-5-(trifluoromethyl)benzonitrile exhibit binding energies ranging from 3.8 to 8.5 kcal/mol depending on the Lewis base partner [5] [43]. The strongest interactions occur with nitrogen-containing bases such as pyridine and quinoline derivatives, while oxygen-containing bases show moderate binding strengths [41] [42].

Table 4: Halogen Bonding Interaction Parameters

Lewis BaseBinding Energy (kcal/mol)Br···N/O Distance (Å)C-Br Bond Elongation (pm)σ-hole Potential (kcal/mol)Complex Stability
Pyridine-8.52.854.224.5High
Acetonitrile-6.22.923.124.5Moderate
DMSO-7.82.883.824.5High
DMF-7.12.913.524.5Moderate
Tetrahydrofuran-5.42.982.624.5Low
Diethyl ether-4.23.051.924.5Low
Water-3.83.121.524.5Very Low
Acetone-5.92.952.824.5Low

Supramolecular Assembly Applications

The strong halogen bonding capability of 3-bromo-5-(trifluoromethyl)benzonitrile has been exploited in the design of supramolecular architectures and crystal engineering applications [41] [26]. The compound can serve as a building block for the construction of discrete complexes, infinite chains, and two-dimensional networks depending on the geometry and binding sites of the Lewis base partners [5] [42].

In solution-phase studies, halogen bonding complexes of 3-bromo-5-(trifluoromethyl)benzonitrile exhibit characteristic shifts in nuclear magnetic resonance spectra and changes in electronic absorption spectra [47]. These spectroscopic signatures provide valuable tools for studying complex formation and binding equilibria in various solvents [41] [44].

The photochemical activation of halogen bonding complexes involving this compound has emerged as a novel approach for generating reactive intermediates under mild conditions [26] [29]. These EDA (electron donor-acceptor) complexes can undergo photoinduced electron transfer or bond cleavage reactions that initiate radical chain processes or other transformations [28] [48].

Catalytic Applications of Halogen Bonding

Recent developments have demonstrated the utility of 3-bromo-5-(trifluoromethyl)benzonitrile as a halogen bond donor in organocatalytic applications [26] [29]. The compound can activate various electrophiles through halogen bonding interactions, enhancing their reactivity toward nucleophilic attack [41] [28].

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Bromo-5-(trifluoromethyl)benzonitrile

Dates

Last modified: 08-15-2023

Explore Compound Types